molecular formula C8H15N4O13P3 B1205430 5-Aza-2'-deoxycytidine-5'-triphosphate CAS No. 72052-96-1

5-Aza-2'-deoxycytidine-5'-triphosphate

Cat. No.: B1205430
CAS No.: 72052-96-1
M. Wt: 468.15 g/mol
InChI Key: GCYYBBDIYHRTCW-KVQBGUIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aza-2’-deoxycytidine-5’-triphosphate: is a synthetic nucleoside analog of cytidine, which is a component of DNA. This compound is known for its ability to inhibit DNA methylation, making it a valuable tool in epigenetic research and cancer therapy. It is particularly effective in reactivating tumor suppressor genes that have been silenced by aberrant DNA methylation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aza-2’-deoxycytidine-5’-triphosphate typically involves the phosphorylation of 5-Aza-2’-deoxycytidine. This process can be achieved enzymatically using specific kinases that add phosphate groups to the nucleoside. The reaction conditions often require a buffered aqueous solution and controlled temperature to ensure the stability of the compound .

Industrial Production Methods: Industrial production of 5-Aza-2’-deoxycytidine-5’-triphosphate involves large-scale enzymatic synthesis. The process is optimized to maximize yield and purity, often involving multiple purification steps such as chromatography to remove impurities and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: 5-Aza-2’-deoxycytidine-5’-triphosphate primarily undergoes incorporation into DNA during replication. This incorporation inhibits DNA methylation by forming covalent complexes with DNA methyltransferases .

Common Reagents and Conditions: The compound is typically used in aqueous solutions under physiological conditions. It is stable under these conditions, allowing it to be incorporated into DNA during cell division .

Major Products Formed: The major product formed from the incorporation of 5-Aza-2’-deoxycytidine-5’-triphosphate into DNA is a DNA strand with hypomethylated cytosine residues. This hypomethylation can lead to the reactivation of silenced genes .

Scientific Research Applications

Chemistry: In chemistry, 5-Aza-2’-deoxycytidine-5’-triphosphate is used as a tool to study DNA methylation and its effects on gene expression. It is also used in the synthesis of modified DNA for various applications .

Biology: In biological research, this compound is used to investigate the role of DNA methylation in cellular processes such as differentiation, proliferation, and apoptosis. It is particularly valuable in studying the epigenetic regulation of gene expression .

Medicine: In medicine, 5-Aza-2’-deoxycytidine-5’-triphosphate is used as a therapeutic agent for the treatment of myelodysplastic syndrome and acute myeloid leukemia. It works by reactivating tumor suppressor genes that have been silenced by DNA methylation, thereby inhibiting the growth of cancer cells .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting epigenetic modifications. It is also used in the production of diagnostic tools for detecting aberrant DNA methylation .

Mechanism of Action

5-Aza-2’-deoxycytidine-5’-triphosphate exerts its effects by incorporating into DNA during replication. Once incorporated, it inhibits DNA methyltransferases, the enzymes responsible for adding methyl groups to cytosine residues in DNA. This inhibition prevents the maintenance of DNA methylation patterns, leading to the reactivation of silenced genes . The primary molecular target of this compound is DNA methyltransferase 1 (DNMT1), which is crucial for the maintenance of DNA methylation .

Properties

IUPAC Name

[[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N4O13P3/c9-7-10-3-12(8(14)11-7)6-1-4(13)5(23-6)2-22-27(18,19)25-28(20,21)24-26(15,16)17/h3-6,13H,1-2H2,(H,18,19)(H,20,21)(H2,9,11,14)(H2,15,16,17)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYYBBDIYHRTCW-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N4O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90992783
Record name 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-imino-1,4-dihydro-1,3,5-triazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72052-96-1
Record name 5-Aza-2'-deoxycytidine-5'-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072052961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-imino-1,4-dihydro-1,3,5-triazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AZA-2'-DEOXYCYTIDINE TRIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJX4AL4ENX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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